molecular formula C11H14N2O B8666265 2-[(1H-Indol-7-ylmethyl)amino]-ethan-1-ol

2-[(1H-Indol-7-ylmethyl)amino]-ethan-1-ol

Cat. No. B8666265
M. Wt: 190.24 g/mol
InChI Key: ZRDOIICSTDTKGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(1H-Indol-7-ylmethyl)amino]-ethan-1-ol is a useful research compound. Its molecular formula is C11H14N2O and its molecular weight is 190.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[(1H-Indol-7-ylmethyl)amino]-ethan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(1H-Indol-7-ylmethyl)amino]-ethan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-[(1H-Indol-7-ylmethyl)amino]-ethan-1-ol

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

2-(1H-indol-7-ylmethylamino)ethanol

InChI

InChI=1S/C11H14N2O/c14-7-6-12-8-10-3-1-2-9-4-5-13-11(9)10/h1-5,12-14H,6-8H2

InChI Key

ZRDOIICSTDTKGC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)CNCCO)NC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 7-formyl indole (2.4 g, 16.6 mmol) in 1,2-dichloroethane (60 mL) was added aminoethanol (1.2 mL, 19.8 mmol) followed by glacial acetic acid (2.0 mL) and sodium triacetoxyborohydride (3.5 g, 16.6 mmol). The reaction mixture was allowed to stir at room temperature for 16 hours. The reaction mixture was quenched by addition of water (10 mL) and 1.0 M sodium hydroxide (10 mL). The organic layer was then separated and the aqueous layer extracted with 1,2-dichloroethane (40 mL). The combined organic extracts were washed with saturated sodium bicarbonate (2×30 mL), water (2×50 mL), dried over anhydrous sodium sulfate and evaporated to dryness. 2-[(1H-indol-7-ylmethyl)-amino]-ethanol (4.4 g) was obtained as an oil LCMS (M+H)=189.
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
3.5 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of indole-7-carboxaldehyde (10.0 g, 68.9 mmol) in 1,2-dichloroethane (300 mL) stirred under N2 at 20–24° C. was added ethanolamine (8.5 mL, 140.8 mmol), acetic acid (4.0 mL, 70.0 mmol) and NaBH(OAc)3 (16.8 g, 75.3 mmol). The resulting mixture was stirred at 20–24° C. overnight. The mixture was diluted with CH2Cl2 (200 mL), washed carefully with NaHCO3 (200 mL). The layers were separated and the aqueous layer was extracted with CH2Cl2 (3×200 mL). The combined organic layer was washed with brine (100 mL) and dried over Na2SO4, filtered and concentrated in vacuo to give 12.4 g (95%) of the crude amine as a light yellow solid which was used without further purification. 1H NMR (400 MHz, CDCl3) δ 10.93 (s, 1 H), 7.41–7.39 (d, 1 H, J=7.81 Hz), 7.29 (s, 1 H), 7.0–6.99 (d, 1 H, J=6.84 Hz), 6.93–6.89 (t, 1 H, J=8.06 Hz), 6.41–6.4 (d, 1 H, J=2.44 Hz), 4.55–4.45 (bs, 1 H), 3.98 (s, 2 H), 3.49–3.47 (bt, 2 H, J=5.13 Hz), 2.61–2.58 (t, 2 H, J=5.86 Hz).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
8.5 mL
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
reactant
Reaction Step Two
Quantity
16.8 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three
Name
Yield
95%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.